1,1-Diphenyl-3-(quinolin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-3-(quinolin-3-yl)urea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of two phenyl groups and a quinoline moiety attached to a urea backbone.
Preparation Methods
The synthesis of 1,1-Diphenyl-3-(quinolin-3-yl)urea typically involves the reaction of quinoline derivatives with diphenylurea. One common method includes the use of quinoline-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with diphenylurea in the presence of a base such as triethylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Diphenyl-3-(quinolin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as diabetes and cancer.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-3-(quinolin-3-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition leads to a decrease in blood glucose levels, making it a potential candidate for diabetes treatment . Additionally, the compound’s quinoline moiety allows it to intercalate with DNA, disrupting the replication process and exhibiting anticancer activity .
Comparison with Similar Compounds
1,1-Diphenyl-3-(quinolin-3-yl)urea can be compared with other similar compounds, such as:
1,3-Diphenylurea: Lacks the quinoline moiety and thus has different biological activities and applications.
Quinoline-3-carboxylic acid derivatives: These compounds share the quinoline core but differ in their functional groups, leading to varied chemical and biological properties.
N-Phenyl-N’-quinolin-3-ylurea: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Properties
IUPAC Name |
1,1-diphenyl-3-quinolin-3-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(24-18-15-17-9-7-8-14-21(17)23-16-18)25(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIYDKQTUUDHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.